![molecular formula C21H18ClN7O B2804593 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1172052-12-8](/img/structure/B2804593.png)
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea
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Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18ClN7O and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Pyrimidine derivatives, including similar compounds, have been synthesized for their potential in antimicrobial applications. For instance, Rathod and Solanki (2018) synthesized pyrimidine derivatives using the Biginelli reaction and evaluated their antimicrobial properties (Rathod & Solanki, 2018).
Anticancer Properties
- Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer potential. Alam et al. (2018) synthesized novel pyrazolyl aminopyrimidine derivatives, showing cytotoxicity against various cancer cell lines (Alam et al., 2018).
- Abdellatif et al. (2014) also synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity, with some compounds showing potent inhibitory effects (Abdellatif et al., 2014).
Antiviral Activity
- Pyrazole derivatives, closely related to the queried compound, have been synthesized and evaluated for antiviral activity. Tantawy et al. (2012) found that certain derivatives exhibited strong antiviral activity against herpes simplex virus (Tantawy et al., 2012).
Anti-inflammatory and Analgesic Properties
- Antre et al. (2011) synthesized pyrazolone derivatives attached to a pyrimidine moiety and evaluated them for anti-inflammatory, analgesic, and antipyretic activities, revealing promising results (Antre et al., 2011).
Inhibition of Enzymes and Pathways
- Compounds with pyrazolo[3,4-d]pyrimidin-4-one structure have been tested for their ability to inhibit specific enzymes, such as adenosine deaminase, which could have therapeutic applications. La Motta et al. (2009) reported potent inhibitory activity from these compounds (La Motta et al., 2009).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c1-14-17(22)4-2-5-18(14)28-21(30)27-16-8-6-15(7-9-16)26-19-12-20(24-13-23-19)29-11-3-10-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLPMOVSUMDISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea |
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